![molecular formula C19H20FN3O3 B3446928 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B3446928.png)
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, also known as BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. BDP is a piperazine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications.
Mechanism of Action
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide works by binding to the serotonin 5-HT1A receptor, which is involved in a variety of physiological processes in the brain and other tissues. By binding to this receptor, 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide can modulate the activity of various neurotransmitters and other signaling molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of various signaling pathways in cells. 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of using 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide is that it can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for use in experiments.
Future Directions
There are several potential future directions for research involving 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, including investigating its potential use as a therapeutic agent for various neurological disorders, such as depression and anxiety. Additionally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, as well as its potential interactions with other signaling molecules and receptors in the brain and other tissues.
Scientific Research Applications
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of various neurotransmitters and receptors in the brain. 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been found to have a high affinity for the serotonin 5-HT1A receptor, making it a useful tool for investigating the role of this receptor in various physiological and pathological processes.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c20-15-2-4-16(5-3-15)21-19(24)23-9-7-22(8-10-23)12-14-1-6-17-18(11-14)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMVAUXBOXCIJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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